molecular formula C17H23NO5 B5513050 4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one

4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one

Cat. No.: B5513050
M. Wt: 321.4 g/mol
InChI Key: RENODOVUXCLXKC-RDJZCZTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one is a useful research compound. Its molecular formula is C17H23NO5 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.15762283 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Antimicrobial Potential

Research has highlighted the synthesis of novel compounds, including derivatives of piperidin-4-one, which exhibit significant in vitro antioxidant and antimicrobial activities. These compounds, synthesized through a series of chemical reactions, were tested against various bacterial and fungal strains. Notably, certain analogs demonstrated promising antioxidant properties, and others showed strong antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents and antioxidants (Harini et al., 2014).

Chemical Synthesis and Biological Evaluation

Another study focused on the synthesis of dopamine transporter inhibiting activities of substituted diphenylmethoxypiperidines. These synthesized compounds, featuring methoxypiperidinol as a core structure, demonstrated potent binding to the dopamine transporter, suggesting their utility in exploring neurological functions and disorders. The study indicated that specific structural modifications could lead to variations in potency, providing insights into the design of new therapeutic agents (Lapa et al., 2005).

Sigma Receptor Ligands

Further research into the biological profile of substituted 1-phenyl-2-cyclopropylmethylamines revealed compounds with high affinity for sigma receptors. These studies are crucial for understanding the role of sigma receptors in the central nervous system, potentially leading to the development of drugs targeting neurological and psychiatric disorders. The findings demonstrate the compounds' selective binding and their effects on tissue transglutaminase expression in astroglial cells, providing a basis for further pharmacological exploration (Prezzavento et al., 2007).

Oxidation and Catalysis

Investigations into the oxidation of polymeric terminal diols with iron(III) or copper(II) salts, mediated by nitroxyl radicals, have also been reported. This research outlines a method for selectively oxidizing polymeric diols to aldehyde- or carbonyl-terminated polymers, showcasing the compound's potential role in polymer chemistry and materials science. The study provides a novel approach to polymer functionalization, enabling the development of materials with tailored properties (Yoshida et al., 1992).

Properties

IUPAC Name

1-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]-4-(4-methoxyphenyl)butane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(22)9-10-18(11-15(17)20)16(21)8-7-14(19)12-3-5-13(23-2)6-4-12/h3-6,15,20,22H,7-11H2,1-2H3/t15-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENODOVUXCLXKC-RDJZCZTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C(=O)CCC(=O)C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C[C@@H]1O)C(=O)CCC(=O)C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.